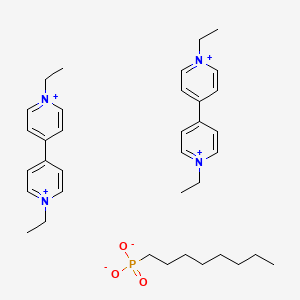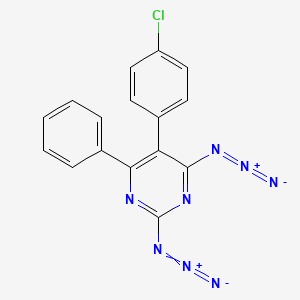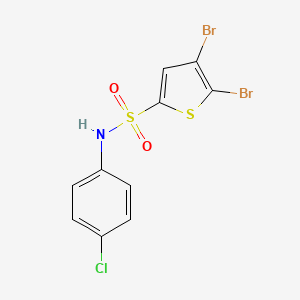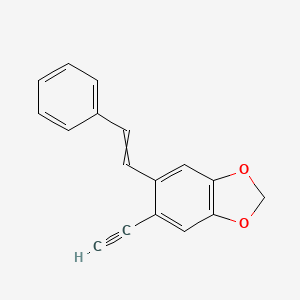
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;octyl-dioxido-oxo-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;octyl-dioxido-oxo-lambda5-phosphane is a complex organic compound that features a unique structure combining pyridinium ions and a phosphane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;octyl-dioxido-oxo-lambda5-phosphane typically involves the following steps:
Formation of Pyridinium Ions: The initial step involves the alkylation of pyridine to form 1-ethylpyridinium ions. This can be achieved by reacting pyridine with ethyl iodide under reflux conditions.
Coupling of Pyridinium Ions: The next step involves coupling two 1-ethylpyridinium ions to form the bipyridinium structure. This can be done using a suitable coupling agent such as dibromoethane.
Introduction of Phosphane Group: The final step involves the introduction of the octyl-dioxido-oxo-lambda5-phosphane group. This can be achieved by reacting the bipyridinium compound with octylphosphonic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;octyl-dioxido-oxo-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinium rings, using nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced bipyridinium derivatives.
Substitution: Formation of substituted pyridinium compounds.
Applications De Recherche Scientifique
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;octyl-dioxido-oxo-lambda5-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Used in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;octyl-dioxido-oxo-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through electrostatic interactions and hydrogen bonding, leading to modulation of their activity. The phosphane group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
- 1,1’-Diethyl-4,4’-bipyridinium dibromide
- 1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium sulfate
Uniqueness: 1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;octyl-dioxido-oxo-lambda5-phosphane is unique due to the presence of the octyl-dioxido-oxo-lambda5-phosphane group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, stability, and binding affinity, making it more effective in various applications compared to its similar counterparts.
Propriétés
Numéro CAS |
649554-93-8 |
|---|---|
Formule moléculaire |
C36H53N4O3P+2 |
Poids moléculaire |
620.8 g/mol |
Nom IUPAC |
1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;octyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/2C14H18N2.C8H19O3P/c2*1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;1-2-3-4-5-6-7-8-12(9,10)11/h2*5-12H,3-4H2,1-2H3;2-8H2,1H3,(H2,9,10,11)/q2*+2;/p-2 |
Clé InChI |
SCDHHZDHYZWOHE-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCP(=O)([O-])[O-].CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)

![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)

![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)


